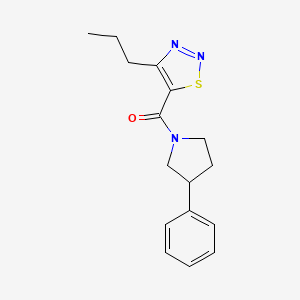

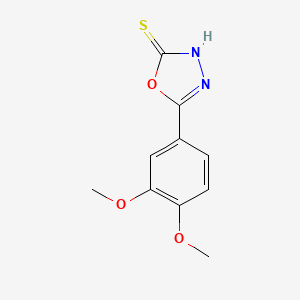

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrrolidine and thiadiazole derivatives, which have been widely studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

Anticancer Properties

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone: has shown promise as an anticancer agent. Researchers have reported cytotoxicity against selected human cancer cell lines, particularly in the case of compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anti-HIV Activity

In silico, in vitro, and in vivo assessments have highlighted the potential of this compound as a prodrug for cognitive function improvement in ischemic brain injury . Its anti-HIV-1 activity suggests a multifaceted role in neurological health.

Drug Design and Pharmacophore Exploration

The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing efficient exploration of pharmacophore space due to sp3 hybridization. Its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage . Medicinal chemists can leverage these features for designing novel drug candidates.

Comparison with Aromatic Pyrrole and Cyclopentane

Comparing physicochemical parameters of pyrrolidine with its parent aromatic pyrrole and cyclopentane sheds light on its unique properties. Steric factors play a significant role in biological activity, and understanding the structure–activity relationship (SAR) is essential .

Propiedades

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-6-14-15(21-18-17-14)16(20)19-10-9-13(11-19)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUNYTBJAJOBBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)

![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)

![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)